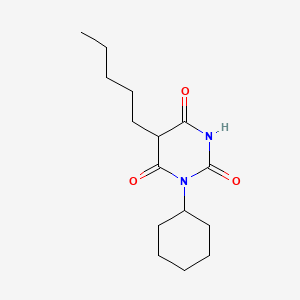

1-Cyclohexyl-5-pentylbarbituric acid

Beschreibung

1-Cyclohexyl-5-pentylbarbituric acid is a barbiturate derivative characterized by a cyclohexyl group at position 1 and a pentyl chain at position 5 of the barbituric acid core (pyrimidine-2,4,6-trione).

Barbiturates act primarily as central nervous system depressants, with their pharmacological profiles (e.g., duration of action, potency) influenced by substituent lipophilicity and steric effects.

Molecular Formula: C15H24N2O3

Molecular Weight: ~280.3 g/mol (calculated from substituent contributions and parent barbituric acid framework).

Eigenschaften

CAS-Nummer |

844-02-0 |

|---|---|

Molekularformel |

C15H24N2O3 |

Molekulargewicht |

280.36 g/mol |

IUPAC-Name |

1-cyclohexyl-5-pentyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H24N2O3/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h11-12H,2-10H2,1H3,(H,16,18,20) |

InChI-Schlüssel |

OYASNZKXMOQVFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-pentylbarbituric acid typically involves the condensation of cyclohexylurea with diethyl malonate, followed by alkylation with pentyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation and alkylation reactions. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-Cyclohexyl-5-pentylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-5-pentylbarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted barbiturates with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-5-pentylbarbituric acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.

Biology: Studied for its effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its sedative and anticonvulsant properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. Additionally, the compound may inhibit the release of excitatory neurotransmitters, further contributing to its depressant effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural, physicochemical, and pharmacological properties of 1-cyclohexyl-5-pentylbarbituric acid with key analogues:

Key Comparisons:

Structural Features :

- The cyclohexyl group in 1-cyclohexyl-5-pentylbarbituric acid increases lipophilicity compared to cyclopentobarbital (cyclohexenyl) and secobarbital (allyl, methylbutyl). This likely enhances blood-brain barrier penetration and prolongs duration of action .

- 1-Benzyl-5-phenylbarbituric acid () shares the 1-position substitution pattern, but its aromatic groups (benzyl, phenyl) may reduce metabolic stability compared to aliphatic cyclohexyl/pentyl chains.

Pharmacological Profile: Cyclobarbital and secobarbital are clinically used sedatives, with durations classified as intermediate and short, respectively. The larger substituents in 1-cyclohexyl-5-pentylbarbituric acid suggest a longer half-life, akin to phenobarbital (5-phenyl derivative) . 5-(sec-Pentyl)barbituric acid () lacks a 1-position substituent, reducing its receptor-binding affinity and highlighting the importance of dual substitutions in barbiturate activity .

Synthetic Routes :

- 5-Alkyl barbiturates (e.g., cyclobarbital) are synthesized via hydrogenation of ketones or aldehydes in the presence of barbituric acid (). For 1-substituted derivatives like 1-cyclohexyl-5-pentylbarbituric acid, alkylation at position 1 (e.g., using cyclohexyl halides) followed by 5-position substitution (pentyl group) may be required, as seen in 1-benzyl-5-phenylbarbituric acid synthesis ().

Cyclobarbital, though less regulated, still requires controlled handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.